N-[2-(2-Thienyl)ethyl]formamide
Description
Contemporary Significance of Formamide (B127407) Derivatives in Fine Chemical Synthesis
Formamide (HCONH₂) and its derivatives are a class of simple organic compounds that are indispensable in modern chemical manufacturing. sincerechemicals.com They serve multiple roles as versatile solvents, reagents, and synthetic intermediates. sincerechemicals.com Their utility is prominent in the production of a wide array of fine chemicals, including pharmaceuticals, dyes, pigments, herbicides, and pesticides. sincerechemicals.comwfyuanye.comwikipedia.org
In pharmaceutical research and peptide synthesis, the formyl group is frequently employed as a protecting group for amines. researchgate.net Furthermore, formamide derivatives are crucial precursors for synthesizing a variety of nitrogen-containing heterocycles, which are foundational structures in many biologically active compounds. researchgate.net The synthesis of formamides itself is a well-established area of research, with numerous methods developed for the N-formylation of amines using reagents like formic acid, often with the aid of catalysts to improve efficiency and yield under mild conditions. researchgate.net The broad applicability of formamide derivatives underscores their foundational role in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). sincerechemicals.com
The Thiophene (B33073) Moiety: A Versatile Heterocycle in Chemical Scaffolds and its Electronic Characteristics
Thiophene is a five-membered aromatic heterocycle containing a single sulfur atom. nih.govacs.org Its structure is characterized by its electron-rich nature, a consequence of one of the sulfur atom's lone electron pairs participating in the aromatic π-system. nih.gov This electronic configuration makes the thiophene ring more reactive towards electrophilic aromatic substitution reactions than benzene (B151609). nih.gov
Due to its unique electronic properties and ability to engage in various biological interactions, the thiophene ring is considered a "privileged pharmacophore" in medicinal chemistry. nih.govbenthamdirect.com This distinction is supported by the presence of the thiophene scaffold in numerous FDA-approved drugs across a wide range of therapeutic areas, including anticancer, anti-inflammatory, and antidiabetic agents. nih.govbenthamdirect.comresearchgate.net Beyond medicine, thiophene derivatives are also integral to materials science, where their electronic characteristics are harnessed in the development of photochromic molecules and conjugated polymers. acs.org However, it is also noted in chemical research that the metabolism of a thiophene ring can sometimes lead to reactive metabolites, a factor that requires consideration during drug design. acs.org
Positioning N-[2-(2-Thienyl)ethyl]formamide within the Landscape of Formamide and Thiophene Chemistry Research
This compound occupies a specific niche at the intersection of formamide and thiophene chemistry. Its structure is composed of a 2-(2-thienyl)ethylamine backbone, which is N-formylated. This positions the compound primarily as a synthetic intermediate, a molecule created as a stepping stone in a multi-step synthetic sequence.
The most prominent documented application of this compound is as a precursor in the synthesis of fused heterocyclic systems, specifically 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) derivatives. chiralen.comepo.org This class of compounds is significant in medicinal chemistry. The synthesis of this compound is typically achieved through the direct formylation of 2-(2-thienyl)ethylamine, a reaction that highlights the practical application of formylation chemistry. In this context, the formamide group serves to facilitate a subsequent cyclization reaction, demonstrating its role as a functional handle in complex synthesis.
Overview of Key Research Avenues for this compound
Current research involving this compound is predominantly focused on its application as a key building block in organic synthesis.
Synthetic Intermediate: The primary research avenue is its use as a precursor for constructing more complex heterocyclic molecules. chiralen.com Its role in the synthesis of thieno[3,2-c]pyridine (B143518) frameworks is a key example, providing a pathway to compounds with potential therapeutic applications. epo.org
Optimization of Synthesis: A potential area of research is the development of more efficient and environmentally friendly methods for its own synthesis. This could involve exploring novel catalysts or alternative formylating agents to improve yields and simplify reaction conditions, a common goal in modern process chemistry. researchgate.net
Exploration of Biological Activity: While primarily used as an intermediate, the compound itself merges a known pharmacophore (thiophene) with a formamide group. nih.gov A hypothetical research avenue could involve screening this compound and its analogues for their own intrinsic biological activities.
Building Block for Materials Science: Drawing from the broader use of thiophene in materials, this compound could potentially serve as a monomer or functional building block for the synthesis of novel polymers or materials with specific electronic or physical properties.
Compound Data
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | 28783-49-5 chemicalbook.com |
| Molecular Formula | C₇H₉NOS chemicalbook.com |
| Molecular Weight | 155.22 g/mol chemicalbook.com |
| Structure | A thiophene ring connected via a two-carbon ethyl chain to a formamide group (-NHCHO) |
| Primary Role | Synthetic Intermediate chiralen.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2-thiophen-2-ylethyl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c9-6-8-4-3-7-2-1-5-10-7/h1-2,5-6H,3-4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWLGAIQNVAFGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCNC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for N 2 2 Thienyl Ethyl Formamide and Its Analogs
Mechanistic Pathways and Optimized Conditions for N-Formylation of 2-(2-Thienyl)ethylamine Precursors
The N-formylation of 2-(2-thienyl)ethylamine is a critical step in the synthesis of N-[2-(2-Thienyl)ethyl]formamide. Various methods have been developed to achieve this transformation efficiently.
Dehydrating Agent-Mediated Formamide (B127407) Bond Formation: Contemporary Adaptations and Efficiency Enhancements
One common approach to forming the formamide bond is through the use of dehydrating agents. These agents facilitate the removal of water, driving the reaction between an amine and a formyl source toward the desired product. A classic example involves heating 2-(2-thienyl)ethylamine with formamide in a solvent like dimethylformamide (DMF). This method, while effective, often requires high temperatures, which can be a drawback.
Contemporary adaptations focus on improving efficiency and reducing the harshness of reaction conditions. While specific examples for this compound are not extensively detailed in the provided results, the general principle involves exploring more potent and selective dehydrating agents that can operate at lower temperatures or shorter reaction times.
Direct Formic Acid-Based Formylation Protocols: Green Chemistry Considerations and Yield Optimization
Direct formylation using formic acid is an attractive, atom-economical approach. nih.govacs.org This method avoids the need for pre-activating the formyl group or using coupling agents, which can generate significant waste. The reaction between an amine and formic acid typically proceeds by heating, often without the need for a solvent. nih.gov
From a green chemistry perspective, this method is advantageous due to the low toxicity and ready availability of formic acid. Optimization studies often focus on the molar ratio of reactants, reaction temperature, and the potential use of catalysts to enhance the reaction rate and yield. organic-chemistry.org For instance, a study on various amines demonstrated that using a slight excess of formic acid at elevated temperatures can lead to high yields of the corresponding formamides. organic-chemistry.org
Catalytic N-Formylation Strategies
The development of catalytic methods for N-formylation represents a significant advancement in the synthesis of formamides, including this compound. Catalysts can lower the activation energy of the reaction, allowing for milder conditions, improved selectivity, and higher efficiency.
Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative to traditional catalytic systems. rsc.org For N-formylation, various organocatalysts have been explored. For example, iodine has been shown to be an effective catalyst for the N-formylation of a wide range of amines with formic acid under solvent-free conditions, providing high yields. organic-chemistry.org The proposed mechanism involves the in situ generation of HI, which protonates formic acid, activating it for nucleophilic attack by the amine. organic-chemistry.org
Other organocatalytic systems, such as those based on superbases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and N-heterocyclic carbenes (NHCs), have also been successfully employed in the N-formylation of amines using sources like carbon dioxide and a silane (B1218182) reductant. rsc.org These methods are notable for their mild reaction conditions. rsc.org
Table 1: Organocatalytic N-Formylation of Amines
| Catalyst | Formyl Source | Key Features |
|---|---|---|
| Iodine | Formic Acid | Solvent-free, high yields, broad substrate scope. organic-chemistry.org |
| PS-supported DBU | CO2 / (MeO)3SiH | Heterogeneous, suitable for continuous flow, mild conditions. rsc.org |
| Thiamine hydrochloride | Formic Acid | Solvent-free, high yields for aromatic and aliphatic amines. nih.gov |
Transition Metal-Catalyzed Approaches in Formamide Synthesis
Transition metal catalysts have been extensively investigated for N-formylation reactions. nih.gov These catalysts can activate the formylating agent or the amine, facilitating the reaction. For example, zinc oxide (ZnO) has been reported as a Lewis acid catalyst for the solvent-free formylation of amines with formic acid, offering good to excellent yields. nih.gov Similarly, indium has been used as a catalyst under solvent-free conditions. nih.gov
Ruthenium and copper complexes have also been shown to catalyze the N-formylation of amines using methanol (B129727) as the formyl source. nih.gov Furthermore, palladium-catalyzed aminocarbonylation of aryl halides using formamide can serve as both an ammonia (B1221849) and carbon monoxide source. acs.org
Table 2: Transition Metal-Catalyzed N-Formylation of Amines
| Catalyst | Formyl Source | Key Features |
|---|---|---|
| ZnO | Formic Acid | Solvent-free, Lewis acid catalysis. nih.gov |
| Indium | Formic Acid | Solvent-free, mild conditions. nih.gov |
| Ruthenium N-heterocyclic carbene | Methanol | Catalytic oxidation of methanol. nih.gov |
| CuCl2·H2O | Methanol / H2O2 | Room temperature reaction. nih.gov |
| Zn(OAc)2/phen | CO2 / Hydrosilane | High thermal stability and turnover number. rsc.org |
Heterogeneous Catalysis in the Synthesis of Formamide Intermediates
Heterogeneous catalysts offer significant advantages in terms of catalyst recovery, reusability, and process simplification, making them highly desirable for industrial applications. rsc.orgmdpi.com In the context of formamide synthesis, various solid catalysts have been developed.
For instance, silica-supported perchloric acid has been used for the N-formylation of amines. nih.gov Cerium oxide (CeO2) has been employed as a catalyst for the formylation of amines using dimethylformamide (DMF) as the formylating agent, demonstrating tolerance to water and not requiring homogeneous additives. rsc.org Supported iridium catalysts have shown high efficiency in the tandem capture of CO2 and its formylation. researchgate.net Additionally, CaO/MgO solid bases have been used to catalyze the alcoholysis of formamides to produce methyl formate (B1220265), with the amine by-product being recyclable for further formamide synthesis. mdpi.com
Table 3: Heterogeneous Catalysis in Formamide Synthesis
| Catalyst | Reaction Type | Key Features |
|---|---|---|
| Silica-supported perchloric acid | N-formylation with formic acid | Selective for amino groups. nih.gov |
| CeO2 | N-formylation with DMF | Tolerant to water, no additives needed. rsc.org |
| Supported Iridium | Tandem CO2 capture and N-formylation | High productivity and selectivity. researchgate.net |
| CaO/MgO | Alcoholysis of formamides | Recyclable amine by-product. mdpi.com |
| PS-supported DBU | N-formylation with CO2/silane | Suitable for continuous flow processes. rsc.org |
Alternative Synthetic Routes to the this compound Scaffold
While traditional methods for the synthesis of this compound exist, researchers have been exploring alternative pathways that offer advantages in terms of safety, atom economy, and reaction conditions.
A significant advancement in formamide synthesis involves the use of formamides as surrogates for hazardous isocyanates. acs.orgexlibrisgroup.comorganic-chemistry.org Isocyanates are crucial building blocks in chemical synthesis but are notoriously toxic. acs.orgexlibrisgroup.com An alternative, mechanistically driven approach utilizes ruthenium-based pincer complex catalysts for the acceptorless dehydrogenative coupling of formamides and amines to produce a wide array of ureas, carbamates, and heterocycles. acs.orgexlibrisgroup.comorganic-chemistry.org This method is highly atom-efficient, with the primary byproduct being hydrogen gas. organic-chemistry.org
The catalytic process is notable for the in-situ generation of an isocyanate intermediate from the formamide precursor, which is then trapped by the organometallic complex. acs.orgexlibrisgroup.com This controlled generation and reaction prevent the accumulation of free isocyanate, thereby enhancing the safety of the process. organic-chemistry.org Density functional theory (DFT) calculations have provided insight into the catalytic cycle, highlighting the role of metal-ligand cooperation in the reaction mechanism. acs.orgexlibrisgroup.com
A novel radiolabeling strategy for producing carbon-11 (B1219553) labeled formamides has also been developed. researchgate.net This method involves the conversion of a primary amine to a [11C]isocyanate using cyclotron-produced [11C]CO2, which is then reduced to the corresponding [11C]formamide. researchgate.net
| Catalyst System | Reactants | Products | Key Advantages |
| Ruthenium-based pincer complex | Formamides, Amines | Ureas, Carbamates, Heterocycles | Avoids use of hazardous isocyanates, high atom economy, safer process. acs.orgexlibrisgroup.comorganic-chemistry.org |
| N/A (for radiolabeling) | Primary amine, [11C]CO2, BEMP, POCl3, NaBH4 | [11C]formamides | Enables synthesis of radiolabeled formamides for imaging studies. researchgate.net |
Oxidative amidation has emerged as a powerful tool for the direct synthesis of amides from aldehydes and amines or formamides, offering a more direct route compared to traditional multi-step procedures. researchgate.netorganic-chemistry.org
One approach utilizes a heterogeneous Co-Ni composite catalyst for the oxidative coupling of aldehydes with N-substituted formamides under mild conditions. researchgate.net This method demonstrates good versatility with a range of aldehyde derivatives and secondary amines. researchgate.net Another efficient method employs a recyclable heterogeneous catalyst composed of zinc oxide, nickel oxide, and nickel [ZnO–NiO–Ni] heterojunctions with tert-butyl hydroperoxide (TBHP) as the oxidant. researchgate.net This system shows high efficiency and selectivity, with the catalyst being reusable multiple times, which enhances its economic and sustainable profile. researchgate.net
Metal-free oxidative amidation methods have also been developed. organic-chemistry.org One such protocol involves the use of carbohydrates as a C1 synthon for the N-formylation of amines, avoiding toxic and moisture-sensitive reagents. organic-chemistry.org Another metal-free approach uses a phenazine (B1670421) ethosulfate photocatalyst under visible light with air as the oxidant for the oxidative amidation of aromatic aldehydes. organic-chemistry.org
Limitations: While oxidative amidation offers many advantages, limitations can include the need for an excess of the formamide or amine, and in some cases, the catalyst may have limited tolerance to certain functional groups. The scope can also be dependent on the specific catalyst and oxidant system employed. researchgate.net
The study of prebiotic chemistry provides intriguing insights into the fundamental formation of organic molecules, including formamides. Formamide (NH2CHO) is considered a key molecule in the origin of life as it contains the essential elements (C, H, O, N) for biomolecule synthesis and is ubiquitous in the universe. wikipedia.orgresearchgate.net
Research suggests that formamide could have accumulated in significant quantities on early Earth, serving as both a reactant and a solvent for the synthesis of prebiotic molecules. wikipedia.org It has a higher boiling point than water (210 °C), allowing for a broader range of reaction temperatures. wikipedia.org N-formylaminonitriles, precursors to amino acids, have been shown to form readily from aldehydes and cyanide in a formamide-rich environment. nih.govacs.org This suggests a plausible prebiotic pathway to amino acid derivatives. nih.gov
Mechanisms for the accumulation of formamide on early Earth include its formation from the reaction of hydrogen cyanide with hydrosulfide (B80085) to produce thioformamide, which then hydrolyzes to formamide. nih.govacs.org Impact events from meteorites could have also been a significant source of formamide through high-energy chemistry. frontiersin.org
While not a direct synthetic method for industrial production, the principles of prebiotic formamide synthesis highlight its inherent stability and its role as a fundamental building block, underscoring its importance in organic chemistry.
Scalable Synthesis and Industrial Process Optimization for this compound
The industrial production of this compound requires scalable and economically viable synthetic routes. A common laboratory-scale synthesis involves heating 2-(2-thienyl)ethylamine with formamide, sometimes in a solvent like DMF.
For industrial applications, process optimization is key. This includes moving towards solvent-free conditions or using more environmentally benign solvents. The use of excess formamide can be effective but necessitates an additional step for its recovery and purification, which may not be ideal for large-scale production. google.com
The development of continuous flow processes can offer significant advantages over batch production, including better heat and mass transfer, improved safety, and higher throughput. For the synthesis of related compounds, such as N-vinylformamide, continuous distillation is considered an effective purification method, though challenges like thermal polymerization need to be carefully managed. google.com
Key considerations for scalable synthesis include:
Raw material cost and availability: Utilizing inexpensive and readily available starting materials is crucial.
Reaction efficiency and yield: Maximizing the conversion of reactants to the desired product.
Process safety: Avoiding hazardous reagents and reaction conditions.
Waste minimization: Developing atom-economical reactions and recyclable catalytic systems.
Purification efficiency: Implementing purification methods that are both effective and scalable.
Advanced Purification and Isolation Techniques for High-Purity Formamide Compounds
Obtaining high-purity this compound is essential for its use in subsequent synthetic steps, particularly in the pharmaceutical industry. Advanced purification techniques have significantly improved the efficiency and effectiveness of isolating target compounds. jocpr.com
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC): HPLC, especially preparative HPLC, is a powerful technique for purifying formamides. jocpr.comatlanchimpharma.com The use of advanced stationary phases and automated systems has streamlined purification workflows. jocpr.com
Supercritical Fluid Chromatography (SFC): SFC is gaining traction as a green purification technique, using supercritical CO2 as the mobile phase, which reduces the use of organic solvents. jocpr.com
Non-Chromatographic Methods:
Crystallization: This is a classic and often highly effective method for purifying solid compounds. atlanchimpharma.com By carefully selecting the solvent system and controlling the cooling rate, high-purity crystals of this compound can be obtained.
Distillation: For liquid formamides or those with sufficient volatility, distillation under reduced pressure can be an effective purification method. google.com However, the thermal stability of the compound must be considered to prevent decomposition. google.com
Liquid-Liquid Extraction: This technique can be used to remove impurities with different solubility properties. atlanchimpharma.com
Solid-Phase Extraction (SPE): SPE provides a versatile method for sample cleanup and concentration, effectively removing impurities prior to final purification steps. jocpr.com
Hybrid Techniques: Combining different purification methods, such as an initial extraction followed by chromatography or crystallization, can often achieve higher levels of purity. jocpr.com Forced degradation studies can also be employed to intentionally generate impurities, which can then be isolated and characterized to better understand and control the impurity profile of the final product. atlanchimpharma.com
| Technique | Principle | Applicability for this compound | Advantages |
| Preparative HPLC | Differential partitioning between a stationary and mobile phase. jocpr.comatlanchimpharma.com | High-purity isolation. | High resolution, automated. jocpr.com |
| Crystallization | Difference in solubility between the compound and impurities. atlanchimpharma.com | Final purification step for solid product. | Can yield very high purity, scalable. |
| Distillation | Difference in boiling points. google.com | Purification of thermally stable liquid formamides. | Effective for removing non-volatile or highly volatile impurities. google.com |
| Solid-Phase Extraction | Adsorption of the compound or impurities onto a solid support. jocpr.com | Sample cleanup and pre-purification. | Versatile, can remove specific classes of impurities. jocpr.com |
Comprehensive Analysis of Chemical Reactivity and Transformative Potential of N 2 2 Thienyl Ethyl Formamide
Reactivity Profile of the Formamide (B127407) Functional Group
The formamide group (-NHCHO) is a versatile functional group that can undergo several important transformations.
Selective Reduction Pathways to Amine and Other Nitrogen-Containing Compounds
The reduction of the formamide group in N-[2-(2-Thienyl)ethyl]formamide to the corresponding amine, N-[2-(2-Thienyl)ethyl]amine, is a fundamental transformation. This can be achieved using various reducing agents. For instance, sodium borohydride (B1222165) (NaBH4) in the presence of a weak acid like acetic acid can selectively reduce the formamide to the corresponding alcohol, which can then be further converted to the amine. nih.gov The choice of reducing agent and reaction conditions is crucial to prevent unwanted side reactions, such as rearrangement or reduction of the thiophene (B33073) ring.
Table 1: Selective Reduction of Formamides
| Reducing Agent | Product | Notes |
|---|---|---|
| Sodium Borohydride/Acetic Acid | N-[2-(2-Thienyl)ethyl]amine | Selective for the formamide group. nih.gov |
Hydrolysis and Deformylation Reactions: Control and Applications
The formamide group can be removed through hydrolysis, a process known as deformylation. This reaction typically involves heating the compound in the presence of an acid or a base, which cleaves the formyl group to yield the primary amine and formic acid or a formate (B1220265) salt. The hydrolysis of formamides can be a stepwise process, often initiated by the addition of water to the carbonyl carbon. nih.gov The control of pH and temperature is critical to ensure efficient deformylation without causing degradation of the thiophene ring.
N-Substitution and Derivatization Strategies
The nitrogen atom of the formamide group can be a site for substitution, allowing for the synthesis of a variety of derivatives. While the formyl group is generally a poor leaving group, derivatization can be achieved under specific conditions. For example, after reduction to the amine, the resulting primary amine can readily undergo N-alkylation or N-acylation to introduce a wide range of substituents. These derivatization strategies are pivotal in modifying the compound's properties for various applications.
Transformations Involving the 2-Thienyl Ring System
The thiophene ring is an aromatic heterocycle that exhibits its own characteristic reactivity.
Oxidation Reactions: Formation of Sulfoxides and Sulfones from the Thiophene Moiety
The sulfur atom in the thiophene ring of this compound can be oxidized to form the corresponding sulfoxide (B87167) and sulfone. researchgate.netresearchgate.net This oxidation is typically carried out using oxidizing agents such as hydrogen peroxide, often in the presence of a catalyst like methyltrioxorhenium(VII). nih.gov The reaction proceeds in a stepwise manner, first forming the thiophene-1-oxide (sulfoxide) and then the thiophene-1,1-dioxide (sulfone). nih.gov The rate of these oxidation steps can be influenced by the electronic nature of the substituents on the thiophene ring. nih.gov A variety of reagents can be employed for the synthesis of sulfoxides and sulfones, with the choice often depending on the desired selectivity. organic-chemistry.orgorganic-chemistry.org
Table 2: Oxidation of Thiophene Derivatives
| Oxidizing Agent | Product | Reference |
|---|---|---|
| Hydrogen Peroxide/Methyltrioxorhenium(VII) | Thiophene-1-oxide, Thiophene-1,1-dioxide | nih.gov |
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Thiophene Ring
The thiophene ring can undergo both electrophilic and nucleophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution (EAS): The thiophene ring is generally more reactive than benzene (B151609) towards electrophilic attack. The reaction proceeds through a carbocation intermediate, and the rate is influenced by the substituents on the ring. masterorganicchemistry.com The formamidoethyl substituent at the 2-position will direct incoming electrophiles to specific positions on the ring, typically the 5-position due to electronic and steric factors.
Nucleophilic Aromatic Substitution (NAS): While less common for electron-rich rings like thiophene, nucleophilic aromatic substitution can occur if the ring is sufficiently activated by strong electron-withdrawing groups. masterorganicchemistry.comlibretexts.org In this reaction, a nucleophile attacks the electron-poor aromatic ring, leading to the substitution of a leaving group. masterorganicchemistry.comlibretexts.org The reaction is facilitated by the stabilization of the negatively charged intermediate. youtube.com For this compound, introducing electron-withdrawing groups onto the thiophene ring would be necessary to promote nucleophilic substitution.
Palladium-Catalyzed Cross-Coupling Reactions on Thiophene-Substituted Systems
The thiophene ring in this compound is a versatile substrate for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal in the synthesis of complex aromatic and heteroaromatic compounds, including novel polymers and materials with interesting electronic and photoluminescent properties. researchgate.net The general applicability of palladium catalysis extends to a wide array of thiophene-containing molecules, enabling the introduction of various substituents onto the thiophene ring.
Several types of palladium-catalyzed cross-coupling reactions are particularly relevant to thiophene-substituted systems. These include the Suzuki, Stille, and Heck reactions, each utilizing different organometallic reagents to couple with an organohalide. For instance, the Suzuki coupling employs organoboron compounds, while the Stille coupling uses organotin reagents. youtube.com The Heck reaction, on the other hand, couples the organohalide with an alkene. youtube.com
The efficiency and outcome of these reactions are highly dependent on several factors, including the choice of palladium catalyst, ligands, base, and solvent. researchgate.netorganic-chemistry.org For example, the use of specific phosphine (B1218219) ligands can significantly enhance the catalytic activity and selectivity of the reaction. organic-chemistry.org Research has shown that catalyst systems like Pd(OAc)2/1,1'-bis(diisopropylphosphino)ferrocene are effective for coupling aryl halides with a broad range of substrates. organic-chemistry.org The development of water-based micellar catalysis represents a significant advancement, promoting sustainability by enabling reactions at very low palladium concentrations (ppm levels). youtube.com
In the context of thiophene-containing polymers, palladium-catalyzed cross-coupling allows for the precise construction of π-conjugated systems. researchgate.net By sequentially coupling different aromatic and heteroaromatic units, researchers can synthesize monodisperse oligomers and polymers with tailored electronic and optical properties. researchgate.net The inclusion of thiophene rings in these polymers is known to influence their conductivity and photoluminescence. researchgate.net
Below is an interactive data table summarizing key aspects of palladium-catalyzed cross-coupling reactions relevant to thiophene systems.
| Reaction Type | Organometallic Reagent | Typical Catalyst/Ligand System | Key Advantages | Relevant Applications |
| Suzuki Coupling | Organoboron (e.g., boronic acids, esters) | Pd(PPh3)4, Pd(OAc)2/SPhos | Mild reaction conditions, commercially available reagents, environmentally benign byproducts | Synthesis of biaryls, conjugated polymers, pharmaceuticals |
| Stille Coupling | Organotin (e.g., organostannanes) | Pd(PPh3)4, PdCl2(PPh3)2 | Tolerant of a wide range of functional groups | Synthesis of complex molecules, natural products |
| Heck Coupling | Alkene | Pd(OAc)2, PdCl2/PR3 | Good functional group tolerance, atom economy | Synthesis of substituted alkenes, fine chemicals |
| Sonogashira Coupling | Terminal Alkyne | PdCl2(PPh3)2/CuI | Direct formation of C(sp)-C(sp2) bonds | Synthesis of aryl alkynes, conjugated enynes |
Reactivity of the Ethyl Linker and its Role in Cyclization Reactions
Nucleophilic Substitution Reactivity of the Methylene (B1212753) Groups
The ethyl linker in this compound possesses two methylene groups that can potentially undergo nucleophilic substitution reactions. In a nucleophilic substitution reaction, an electron-rich species, the nucleophile, attacks an electron-deficient carbon atom, leading to the displacement of a leaving group. encyclopedia.pub The reactivity of the methylene groups in the ethyl linker is influenced by several factors, including the nature of the substituent on the carbon atom (the leaving group), the strength of the nucleophile, and the reaction conditions. vanderbilt.edumdpi.com
There are two primary mechanisms for nucleophilic substitution: SN1 and SN2. encyclopedia.pub An SN2 (bimolecular nucleophilic substitution) reaction is a one-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. encyclopedia.pub This mechanism is favored for primary and secondary alkyl halides and is sensitive to steric hindrance. encyclopedia.pubmdpi.com An SN1 (unimolecular nucleophilic substitution) reaction is a two-step process involving the formation of a carbocation intermediate, which is then attacked by the nucleophile. vanderbilt.edu This pathway is favored for tertiary, benzylic, and allylic substrates that can stabilize the positive charge of the carbocation. vanderbilt.edu
For the methylene groups in the ethyl linker of this compound, an SN2 mechanism would be the more probable pathway for nucleophilic substitution, assuming a suitable leaving group is present on one of the carbons. The primary nature of the carbon adjacent to the thiophene ring and the secondary nature of the carbon adjacent to the formamide group suggest that steric hindrance is not prohibitive for an SN2 attack. The rate of such a reaction would be dependent on the concentration of both the substrate and the nucleophile. encyclopedia.pub The choice of solvent is also critical; polar aprotic solvents like acetone (B3395972) or DMSO generally favor SN2 reactions. encyclopedia.pub
The following table outlines the key differences between SN1 and SN2 reactions, which would govern the nucleophilic substitution reactivity of the methylene groups in the ethyl linker.
| Feature | SN1 Reaction | SN2 Reaction |
| Mechanism | Two steps, involves a carbocation intermediate | One concerted step |
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |
| Stereochemistry | Racemization | Inversion of configuration |
| Substrate Structure | 3° > 2° > 1° | CH3 > 1° > 2° |
| Nucleophile | Weak nucleophiles are effective | Strong nucleophiles are required |
| Solvent | Polar protic solvents (e.g., water, alcohols) | Polar aprotic solvents (e.g., acetone, DMSO) |
Intramolecular Cyclization Pathways and Ring Closure Reactions
The structure of this compound, with a nucleophilic nitrogen atom in the formamide group and an electrophilic carbon on the thiophene ring (or a modified ethyl linker), presents the potential for intramolecular cyclization reactions to form new heterocyclic rings. Such ring-closure reactions are a powerful strategy in organic synthesis for constructing complex molecular architectures. niscpr.res.inrsc.org
One plausible pathway involves the formamide nitrogen acting as an intramolecular nucleophile. If a suitable leaving group is introduced onto the C3 position of the thiophene ring (via a prior reaction, for example), the nitrogen atom could attack this position, leading to the formation of a fused ring system. The feasibility of this type of cyclization is dependent on the activation of the thiophene ring and the geometric feasibility of the ring closure.
Alternatively, the ethyl linker itself can be the site of cyclization. For instance, under specific conditions, the formamide group could be modified or the molecule could react with another reagent to facilitate an attack by the thiophene ring onto one of the methylene carbons of the ethyl linker. This would result in the formation of a new ring fused to the thiophene.
The success and regioselectivity of these ring-closure reactions are governed by several factors, including the stability of the resulting ring system (with five- and six-membered rings generally being the most stable), the nature of any activating groups, and the reaction conditions (e.g., presence of a base or catalyst). rsc.org The kinetics of ring formation can vary significantly with the size of the ring being formed. rsc.org
For example, a Bischler-Napieralski-type reaction is a well-known method for synthesizing dihydroisoquinolines from N-acyl-β-arylethylamines. While this compound is not a direct substrate for the classical Bischler-Napieralski reaction, analogous acid-catalyzed cyclizations could potentially lead to thienopyridine derivatives. This would involve the cyclization of the formamide onto the C3 position of the thiophene ring, followed by dehydration.
The following table provides examples of potential intramolecular cyclization pathways for derivatives of this compound.
| Reactant Type | Reaction Conditions | Potential Product | Reaction Name/Type |
| N-[2-(3-Halo-2-thienyl)ethyl]formamide | Base | Thieno[3,2-c]pyridine (B143518) derivative | Intramolecular Nucleophilic Aromatic Substitution |
| This compound | Dehydrating agent (e.g., POCl3, P2O5) | Dihydrothieno[2,3-c]pyridine | Bischler-Napieralski-type reaction |
| N-[2-(2-Thienyl)ethyl]-α-haloacetamide | Base | Lactam fused to a seven-membered ring | Intramolecular Alkylation |
Mechanistic Elucidation of Reactions Involving N 2 2 Thienyl Ethyl Formamide
Detailed Mechanistic Insights into N-Formylation Processes
The formation of N-[2-(2-Thienyl)ethyl]formamide from 2-(2-thienyl)ethylamine is a critical transformation. The mechanism of this N-formylation is highly dependent on the reagents and catalysts employed.
Role of Specific Reagents and Catalysts in Reaction Mechanisms
A variety of catalytic systems have been developed for the N-formylation of amines, including the parent amine of the title compound, 2-(2-thienyl)ethylamine. These catalysts activate the formylating agent, typically formic acid or its derivatives, facilitating the nucleophilic attack by the amine.
Acid Catalysis: Acid catalysts like p-toluenesulfonic acid (MTSA), silica-supported perchloric acid, and sulfated tungstate (B81510) are commonly used. nih.govresearchgate.net The general mechanism involves the protonation of the carbonyl oxygen of formic acid by the acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen atom of the amine. Subsequent dehydration leads to the formation of the formamide (B127407). nih.gov
Metal Catalysis: Various metal catalysts, including indium, ZnO, and iron complexes, have been shown to be effective. nih.govrsc.org For instance, indium metal catalyzes the formylation of amines with formic acid under solvent-free conditions. nih.gov ZnO acts as a Lewis acid catalyst, activating the formic acid for the reaction. nih.gov Iron(II) carbonyl hydride species supported by PNP pincer ligands have been identified as highly productive catalysts for N-formylation via CO2 hydrogenation. rsc.org Mechanistic studies suggest that these reactions may proceed through an initial, reversible reduction of CO2 to an ammonium (B1175870) formate (B1220265), which is then dehydrated to the formamide. rsc.org
Iodine Catalysis: Molecular iodine (I₂) serves as a simple, efficient, and environmentally friendly catalyst for N-formylation under solvent-free conditions. organic-chemistry.org The proposed mechanism suggests that the in situ-generated hydroiodic acid (HI) is the true catalytic species. HI protonates the formic acid, activating it for the subsequent nucleophilic attack by the amine to yield the N-formylated product. organic-chemistry.orgdepaul.edu
Base Catalysis and CO₂/Hydrosilane Systems: In systems using carbon dioxide and hydrosilanes as the formylating source, base catalysts play a crucial role. acs.org Non-nucleophilic bases can catalyze the reaction by stabilizing the carbamate (B1207046) salt formed between the amine and CO₂, which then activates the hydrosilane. acs.org The reaction can proceed via different pathways depending on the amine's basicity and the presence of a catalyst. For low-basicity amines, a pathway involving the direct insertion of CO₂ into the hydrosilane to form a formoxysilane intermediate is proposed. acs.org For more basic amines, a base-stabilized carbamate salt activates the hydrosilane. acs.orgresearchgate.net
The following table summarizes various catalytic systems used for N-formylation of amines.
Table 1: Catalytic Systems for N-Formylation of Amines| Catalyst Type | Specific Catalyst Example | Formylating Agent | Key Mechanistic Feature |
|---|---|---|---|
| Acid Catalyst | p-Toluenesulfonic acid (MTSA) | Triethyl orthoformate | Protonation of formylating agent to increase electrophilicity. nih.gov |
| Acid Catalyst | Sulfated tungstate | Formic acid | Heterogeneous acid catalysis under solvent-free conditions. nih.gov |
| Metal Catalyst | Indium (In) | Formic acid | Lewis acid catalysis under solvent-free conditions. nih.gov |
| Metal Catalyst | Zinc Oxide (ZnO) | Formic acid | Lewis acid catalysis under solvent-free conditions. nih.gov |
| Metal Catalyst | Iron(II) PNP Pincer Complex | CO₂ / H₂ | Formation of ammonium formate followed by dehydration. rsc.org |
| Non-Metal Catalyst | Iodine (I₂) | Formic acid | In situ generation of HI which protonates formic acid. organic-chemistry.orgdepaul.edu |
| Base Catalyst | Triazabicyclodecene (TBD) | CO₂ / Hydrosilane | Stabilization of carbamate salt intermediate. acs.org |
Understanding Transition States and Intermediates in Formamide Formation
The formation of the amide bond in this compound proceeds through several key intermediates and transition states. In acid-catalyzed formylation with formic acid, the initial intermediate is the protonated formic acid. The nucleophilic attack of the amine on this activated species leads to a tetrahedral intermediate. The transition state for the formation of this intermediate involves the simultaneous bond formation between the nitrogen and the carbonyl carbon, and the breaking of the carbonyl π-bond. Subsequent proton transfer and elimination of a water molecule, via another transition state, yields the final formamide product.
In reactions involving CO₂ and hydrosilanes, the intermediates are more complex. DFT calculations have been instrumental in elucidating these pathways. acs.orgresearchgate.net One key intermediate is formoxysilane, formed by the reduction of CO₂. acs.org Another significant intermediate is a silylcarbamate, which can be directly reduced to the formamide. acs.org For reactions catalyzed by N-heterocyclic carbenes (NHCs), the mechanism involves the reduction of CO₂ by the hydrosilane, activated by a carbamate intermediate, followed by the nucleophilic attack of the amine on a silylformate intermediate. researchgate.net Computational studies have identified five-membered transition states in these catalytic cycles. acs.org
Mechanistic Studies of Thiophene (B33073) Ring Transformations
The thiophene ring in this compound is susceptible to various transformations, primarily through electrophilic substitution and ring-opening reactions.
Electrophilic Substitution: The thiophene ring is more reactive towards electrophilic substitution than benzene (B151609) due to the electron-donating effect of the sulfur atom, which stabilizes the intermediate sigma complex (or Wheland intermediate). numberanalytics.come-bookshelf.de Substitution occurs preferentially at the C5 position (α to the sulfur and ortho to the ethylformamide side chain), as this position is most activated. numberanalytics.comresearchgate.net Reactions such as halogenation, nitration, and Friedel-Crafts acylation proceed via the formation of this cationic intermediate, followed by the loss of a proton to restore aromaticity. numberanalytics.com DFT studies confirm that the α-carbon atom is the preferred site for electrophilic attack, both kinetically and thermodynamically. researchgate.net
Ring-Opening and Desulfurization: The thiophene ring can be opened under certain conditions. Pyrolysis of thiophene, for example, can lead to ring-opening through hydrogen-transfer reactions and C-S bond cleavage. nih.gov Reductive desulfurization, typically using Raney nickel, cleaves the C-S bonds and saturates the carbon chain, which would transform this compound into N-(4-butyl)formamide. wikipedia.org Mechanistic studies on desulfurization suggest that the process begins with the adsorption of the thiophene ring onto the catalyst surface, leading to a weakening and eventual cleavage of the C-S bonds. nih.govacs.org Recent studies using aluminum(I) reagents have shown a stepwise C-S bond activation and ring-expansion mechanism. rsc.org Photochemical reactions can also lead to ring-opening, proceeding through excited states and conical intersections. rsc.orgresearchgate.net
Investigation of Reaction Mechanisms in Intramolecular Cyclization and Ring Formation
This compound is a key precursor for the synthesis of thieno[3,2-c]pyridine (B143518) derivatives through intramolecular cyclization reactions, such as the Bischler-Napieralski and Pictet-Spengler type reactions.
Bischler-Napieralski Reaction: This reaction involves the acid-catalyzed cyclization of the formamide onto the thiophene ring to form a dihydrothieno[3,2-c]pyridine. The reaction is typically carried out using dehydrating agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). wikipedia.orgjk-sci.com Two main mechanisms are proposed. wikipedia.org
Mechanism I: Involves the formation of a dichlorophosphoryl imine-ester intermediate, which then undergoes electrophilic attack on the thiophene ring, followed by elimination.
Mechanism II: Proposes the formation of a highly electrophilic nitrilium ion intermediate prior to cyclization. wikipedia.orgorganic-chemistry.org
The prevailing mechanism is believed to depend on the specific reaction conditions. wikipedia.org The formation of the nitrilium ion is supported by the observation of side products from a retro-Ritter reaction. organic-chemistry.org The cyclization step is an intramolecular electrophilic aromatic substitution, attacking the C3 position of the thiophene ring.
Pictet-Spengler Reaction: While the classical Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, a related cyclization can occur with this compound. This reaction is driven by the formation of an electrophilic iminium ion or, in this case, an N-acyliminium ion, which is a powerful electrophile that can attack the electron-rich thiophene ring. uchile.cl The mechanism begins with the activation of the formamide carbonyl group by an acid catalyst, followed by ring closure onto the thiophene. Computational studies on related systems have elucidated the transition state structures for the cyclization step, confirming the electrophilic aromatic substitution pathway. uchile.cl
Influence of Solvent Systems and Temperature on Reaction Mechanisms and Selectivity
Solvent and temperature play a crucial role in directing the outcome and selectivity of reactions involving this compound.
N-Formylation: Many modern N-formylation procedures are performed under solvent-free conditions, which can offer environmental and practical advantages. organic-chemistry.org When solvents are used, their polarity can influence reaction rates. For instance, in the electrochemical N-formylation of amines, the choice of electrolyte and solvent can affect the formation of intermediates. acs.org Temperature also affects the rate of formylation, with many catalytic processes operating at elevated temperatures (e.g., 70-80 °C) to achieve reasonable reaction times. nih.govorganic-chemistry.org
Intramolecular Cyclization: In the Bischler-Napieralski reaction, the choice of solvent can be critical for selectivity. For example, using a nitrile as a solvent can suppress the formation of styrene-type byproducts that arise from the retro-Ritter reaction by shifting the equilibrium away from the nitrilium ion intermediate. jk-sci.comorganic-chemistry.org The reaction is typically conducted at elevated temperatures (refluxing conditions) to overcome the activation energy for both the dehydration and cyclization steps. wikipedia.org
For Pictet-Spengler type reactions, temperature and pressure can significantly affect the rate and yield. numberanalytics.com While higher temperatures generally increase the reaction rate, they can also lead to the formation of byproducts. numberanalytics.com The choice of solvent can influence the stability of the iminium ion intermediate and the transition state of the cyclization step. numberanalytics.com Studies have shown that in some intramolecular electrophilic ring closures, the reaction temperature can dramatically alter the cyclization mode (e.g., 6-endo vs. 7-endo), leading to different ring systems. nih.gov
The following table highlights the influence of reaction conditions on key transformations.
Table 2: Influence of Solvent and Temperature on Reaction Selectivity| Reaction Type | Parameter | Effect on Mechanism and Selectivity |
|---|---|---|
| Bischler-Napieralski | Solvent (Nitrile) | Suppresses retro-Ritter side reaction by shifting equilibrium away from nitrilium ion intermediate. jk-sci.comorganic-chemistry.org |
| Bischler-Napieralski | Temperature (Reflux) | Provides energy to overcome activation barriers for dehydration and cyclization. wikipedia.org |
| Pictet-Spengler | Temperature (Elevated) | Increases reaction rate but may lead to byproduct formation. numberanalytics.com |
| Intramolecular Cyclization | Temperature | Can alter the mode of cyclization (e.g., endo vs. exo) leading to different products. nih.gov |
Theoretical and Computational Chemistry Approaches to N 2 2 Thienyl Ethyl Formamide
Quantum Mechanical (QM) Calculations for Electronic Structure and Bonding
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of N-[2-(2-Thienyl)ethyl]formamide, offering a detailed view of its electronic structure, stability, and reactivity.
DFT calculations on related amide molecules, such as N-methyl formamide (B127407) (NMF) and N,N-dimethyl formamide (DMF), have shown excellent agreement with experimental data from gas-phase electron-diffraction studies. psu.eduresearchgate.net For the formamide group, a key feature is the planarity around the amide C-N-O unit. khanacademy.org The calculated C-N bond length is typically shorter than a standard single bond, indicating a partial double-bond character due to resonance. khanacademy.org This resonance contributes to the stability of the amide group. In studies of similar molecules, DFT has been used to locate transition states for conformational changes, such as rotation around the C-N bond, providing insight into the energy barriers involved. psu.edu
For this compound, DFT calculations would optimize the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation. This involves considering the orientation of the thiophene (B33073) ring relative to the ethylformamide side chain. The stability of different conformers can be compared based on their calculated energies.
Table 1: Representative DFT-Calculated Geometrical Parameters for Amide-like Structures
| Parameter | Typical Calculated Value | Experimental Comparison | Reference |
| C=O Bond Length | ~1.24 Å | Varies, but calculations are close to experimental values. | researchgate.net |
| C-N Bond Length | Shorter than a typical C-N single bond (~1.47 Å) | Indicates partial double bond character. | khanacademy.org |
| Amide Unit Geometry | Planar or near-planar | Consistent with experimental observations. | khanacademy.org |
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and localization of these orbitals provide crucial information about where and how a molecule is likely to react.
HOMO (Highest Occupied Molecular Orbital): This orbital represents the region from which the molecule is most likely to donate electrons. In a reaction, it will interact with the LUMO of an electron-accepting species (an electrophile).
LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the region where the molecule is most likely to accept electrons. It interacts with the HOMO of an electron-donating species (a nucleophile).
The energy gap between the HOMO and LUMO is a significant indicator of the molecule's chemical stability and reactivity. nih.gov A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov
For this compound, the HOMO is expected to have significant contributions from the electron-rich thiophene ring, making it a likely site for electrophilic attack. The LUMO is likely to be distributed over the formamide group, particularly the carbonyl carbon, which would be susceptible to nucleophilic attack. Computational studies on similar thiophene derivatives have shown that charge transfer can occur within the molecule, and the HOMO-LUMO energy gap can be calculated to predict reactivity. researchgate.net The distribution of these frontier orbitals can be visualized as isodensity surfaces, clearly showing the regions of the molecule involved in these key interactions. researchgate.net
Table 2: FMO Analysis and Reactivity Indices
| Parameter | Description | Implication for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates electron-donating ability. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates electron-accepting ability. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A smaller gap suggests higher reactivity. nih.gov |
| Chemical Hardness (η) | Resistance to change in electron distribution. | Related to the HOMO-LUMO gap. |
| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons. | Predicts electrophilic character. |
This table outlines the concepts of FMO analysis. Specific energy values would require dedicated DFT calculations for the molecule.
Computational chemistry can be used to model the entire course of a chemical reaction involving this compound. By calculating the energies of reactants, products, and any transition states or intermediates, a complete energy profile for a reaction pathway can be constructed.
This analysis helps to:
Determine Reaction Feasibility: By comparing the energies of the reactants and products, one can predict whether a reaction is thermodynamically favorable (exergonic) or unfavorable (endergonic).
Identify Reaction Mechanisms: The calculation of transition state structures—the highest energy point along the reaction coordinate—is crucial for understanding the mechanism of a reaction. The energy of the transition state determines the activation energy, which governs the reaction rate.
Predict Selectivity: In cases where multiple reaction pathways are possible, computational studies can identify the pathway with the lowest activation energy, thus predicting the major product. This is particularly relevant for reactions like cycloadditions or sigmatropic rearrangements where stereochemistry or regiochemistry is a factor. wikipedia.org
For example, a computational study could model the formylation of 2-(2-thienyl)ethylamine to understand the energetics of the C-N bond formation and identify the key transition state. Similarly, the energetics of potential side reactions could be investigated to optimize reaction conditions for higher yield and purity.
Conformational Analysis and Molecular Dynamics Simulations of this compound and its Complexes
The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable (low-energy) conformations and the energy barriers for converting between them. nih.gov
Conformational analysis can be performed through systematic searches where dihedral angles are rotated incrementally and the energy of each resulting structure is calculated. nih.gov This produces a potential energy surface that maps the molecule's energy as a function of its geometry.
Molecular dynamics (MD) simulations provide a more dynamic picture. nih.gov By solving Newton's equations of motion for all atoms in the system over time, MD simulations can model the molecule's movement and conformational changes in a simulated environment (e.g., in a solvent or interacting with a biological target like a protein). nih.gov These simulations can reveal:
The preferred conformations of the molecule in solution.
The flexibility of different parts of the molecule.
How the molecule interacts with its environment, for instance, through hydrogen bonding with water molecules.
The binding mode of the molecule to a receptor or enzyme active site. nih.gov
For this compound, key flexible bonds include the C-C bond of the ethyl linker and the C-N bond of the amide. MD simulations could be used to study how the thiophene ring and the formamide group orient themselves relative to each other and how this might change upon binding to a biological target.
In Silico Prediction of Spectroscopic Properties to Aid Experimental Characterization
Computational methods can predict various spectroscopic properties of this compound. These in silico predictions are invaluable for interpreting experimental spectra and confirming the identity and structure of the synthesized compound.
DFT calculations can be used to predict:
Infrared (IR) Spectra: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. researchgate.netmdpi.com The calculated frequencies correspond to specific bond stretches, bends, and torsions. Comparing the predicted spectrum to the experimental one helps in assigning the observed absorption bands to specific molecular motions. For this compound, key predicted vibrations would include the N-H stretch, the C=O stretch of the amide, and various vibrations associated with the thiophene ring.
Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. researchgate.net This is achieved by calculating the magnetic shielding around each nucleus. These predicted shifts can be correlated with experimental data to aid in the complete assignment of the NMR spectrum, which is often challenging for complex molecules.
UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions of a molecule. researchgate.net This allows for the prediction of the absorption wavelengths in the UV-Vis spectrum, which correspond to the promotion of electrons from occupied to unoccupied orbitals (e.g., π → π* transitions). nih.gov
A strong correlation between the computationally predicted and experimentally measured spectra provides high confidence in the structural assignment of the molecule. researchgate.net
Computational Design Principles for Novel Thiophene-Formamide Based Molecular Architectures
The insights gained from computational studies on this compound can be leveraged to design new molecules with desired properties. This process, known as computational or molecular design, uses theoretical calculations to screen potential candidate molecules before they are synthesized, saving significant time and resources. zib.de
By systematically modifying the structure of this compound in silico, researchers can explore how different functional groups affect its properties. For instance:
Modulating Biological Activity: Substituents can be added to the thiophene ring or the formamide group to enhance interactions with a specific biological target. For example, adding hydrogen bond donors or acceptors could improve binding affinity. nih.gov
Tuning Electronic Properties: Electron-donating or electron-withdrawing groups can be introduced to alter the HOMO and LUMO energy levels. mdpi.com This is a key strategy in the design of materials for organic electronics, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), where thiophene derivatives are commonly used. researchgate.net
Improving Physicochemical Properties: Computational models can predict properties like solubility and metabolic stability. By making targeted chemical modifications, new analogs can be designed with improved drug-like properties.
This rational design approach, guided by computation, accelerates the discovery of novel thiophene-formamide based compounds for applications in medicinal chemistry, materials science, and other fields. zib.denih.gov
Strategic Applications of N 2 2 Thienyl Ethyl Formamide As a Precursor and Intermediate in Organic Synthesis
Role in the Synthesis of Diverse Nitrogen-Containing Heterocyclic Systems
The chemical reactivity of N-[2-(2-Thienyl)ethyl]formamide makes it a valuable starting material for the synthesis of various nitrogen-containing heterocycles. These heterocyclic systems are of significant interest due to their presence in numerous biologically active compounds and functional materials.
Precursor to Quinolines and Fused Thienoquinolines
While direct synthesis of quinolines from this compound is not extensively documented, its structural motifs are integral to the synthesis of fused thienoquinoline systems. The thiophene (B33073) ring of this compound can be viewed as a component that can be incorporated into a larger fused heterocyclic system. The synthesis of thieno[2,3-b]quinolines, for instance, often starts from precursors that can be conceptually derived from the functional groups present in this compound. For example, the reaction of 2-aminobenzaldehydes with ketones is a known method for quinoline (B57606) synthesis, and the amino and carbonyl functionalities are key to these cyclization reactions. nih.govraco.cat The synthesis of functionalized quinolines has been achieved through various catalytic methods, including the use of rhodium and copper catalysts. nih.govgoogle.com The development of quinoline-based compounds is driven by their potential as antitumor and antiviral agents. nih.govnih.gov
Thienoquinolines, which are fused heterocyclic systems containing both thiophene and quinoline rings, have garnered interest due to their diverse biological activities, including memory enhancement, anti-allergic, and anti-inflammatory properties. raco.cat The synthesis of these fused systems can involve the construction of the quinoline ring onto a pre-existing thiophene or vice versa. For example, starting with a substituted thiophene, a quinoline ring can be fused to it through a series of reactions. raco.cat
Intermediate in the Synthesis of Pyrimidines and Thienopyrimidines
This compound serves as a crucial intermediate in the synthesis of pyrimidines and, more specifically, thienopyrimidines. Thienopyrimidines are a class of fused heterocyclic compounds that exhibit a wide range of pharmacological properties. encyclopedia.pub The formamide (B127407) group in this compound is a key functional group for the construction of the pyrimidine (B1678525) ring.
The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, for example, can be efficiently achieved through the condensation reaction between an aminothiophene substrate and formamide at high temperatures. encyclopedia.pubnih.gov This reaction highlights the role of the formamide moiety in providing the necessary carbon and nitrogen atoms for the pyrimidine ring formation. The yields of these reactions are generally good, ranging from 76% to 97%. nih.gov
Similarly, thieno[3,2-d]pyrimidin-4(3H)-one isomers can be synthesized under milder conditions using formamide. encyclopedia.pub The versatility of the thienopyrimidine scaffold allows for the synthesis of a variety of derivatives with different substitution patterns, which is crucial for tuning their biological activities. researchgate.netresearchgate.net The synthesis of these compounds often starts from thiophene derivatives, upon which the pyrimidine ring is constructed. researchgate.net
| Product | Starting Material | Reagent | Yield | Reference |
| Thieno[2,3-d]pyrimidin-4(3H)-ones | Aminothiophene | Formamide | 76-97% | encyclopedia.pubnih.gov |
| Thieno[3,2-d]pyrimidin-4(3H)-ones | Aminothiophene | Formamide | 60-65% | encyclopedia.pub |
| Thieno[3,4-d]pyrimidin-4(3H)-one | Thiophene carboxamide | Sodium hydroxide | 40% | encyclopedia.pubnih.gov |
Utility in the Formation of Imidazoles, Thiazoles, and Related Compounds
The structural components of this compound are valuable in the synthesis of other important five-membered nitrogen-containing heterocycles such as imidazoles and thiazoles.
Imidazoles: The synthesis of imidazoles can be achieved through various methods, often involving the reaction of a dicarbonyl compound, an aldehyde, and ammonia (B1221849). scribd.com While not a direct precursor, the formamide group of this compound can act as a source of the N-C-N fragment required for the imidazole (B134444) ring. Modern synthetic methods have focused on regiocontrolled synthesis to produce substituted imidazoles with desired functional groups. rsc.orgresearchgate.net
Thiazoles: Thiazoles are typically synthesized from thioamides and alpha-halo carbonyl compounds in what is known as the Hantzsch synthesis. youtube.com The thiophene moiety of this compound is a sulfur-containing heterocycle, and while not directly a thioamide, its sulfur atom is a key feature. The synthesis of thiazole (B1198619) derivatives often involves the condensation of various starting materials to form the thiazole ring. researchgate.netnih.govnih.gov The development of new thiazole derivatives is driven by their potential as antimicrobial and anticancer agents. researchgate.netresearchgate.net
| Heterocycle | General Synthetic Approach | Key Precursors | Reference |
| Imidazoles | Reaction of a dicarbonyl, aldehyde, and ammonia | Dicarbonyl compounds, aldehydes, ammonia | scribd.com |
| Thiazoles | Hantzsch synthesis | Thioamides, alpha-halo carbonyls | youtube.com |
Contribution to the Synthesis of Triazoles and Pyridazines
This compound can also contribute to the synthesis of six-membered heterocycles like pyridazines and five-membered heterocycles like triazoles.
Triazoles: The synthesis of 1,2,4-triazoles can be achieved through the reaction of hydrazines with formamide under microwave irradiation, which provides a simple and efficient method. organic-chemistry.org The formamide, in this case, provides the carbon atom for the triazole ring. This highlights a direct application of the formamide functionality present in this compound for the construction of this important heterocyclic system.
Pyridazines: Pyridazines are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their synthesis can be achieved through various methods, including the reaction of β,γ-unsaturated hydrazones or the annulation of ketene (B1206846) N,S-acetals and N-tosylhydrazones. organic-chemistry.org While not a direct precursor, the structural elements of this compound can be envisioned as building blocks for more complex starting materials used in pyridazine (B1198779) synthesis. For instance, thienyl-pyridazine derivatives have been synthesized and studied for their photophysical properties. liberty.edusciforum.net
Application in Peptide Synthesis and the Derivatization of Amino Acids
The formamide group in this compound is a key functional group that can participate in peptide bond formation. While not a standard amino acid itself, its derivatization can lead to novel building blocks for peptide synthesis. The derivatization of amino acids is a crucial step in peptide synthesis to protect reactive functional groups and to introduce specific modifications. For example, Nα-Fmoc protected derivatives of amino acids are widely used in solid-phase peptide synthesis. nih.gov The synthesis of peptides often involves the coupling of an activated carboxylic acid of one amino acid with the amino group of another.
The thiophene ring in this compound can also be a site for further functionalization, allowing for the introduction of diverse side chains that can mimic or supplement the properties of natural amino acids. This can lead to the creation of peptidomimetics with enhanced stability or novel biological activities.
Pathways for the Preparation of Functionalized Amine Building Blocks
This compound can be readily converted into 2-(2-thienyl)ethylamine through the reduction of the formamide group. This resulting amine is a valuable functionalized building block for further synthetic transformations. These building blocks are essential for creating libraries of compounds for drug discovery and materials science. enamine.net
The primary amine of 2-(2-thienyl)ethylamine can undergo a variety of reactions, including N-alkylation, N-acylation, and condensation with carbonyl compounds to form imines. These reactions allow for the introduction of a wide range of functional groups, leading to the synthesis of diverse molecular scaffolds. For instance, these amine building blocks can be used in the synthesis of complex heterocyclic systems and polymers. rsc.orgchemrxiv.org
Exploitation in the Construction of Advanced Organic Materials and Ligand Systems
This compound serves as a valuable and versatile precursor for the synthesis of complex heterocyclic structures that form the backbone of advanced organic materials and sophisticated ligand systems. The inherent reactivity of the thiophene ring, coupled with the strategic placement of the formamide group, allows for intramolecular cyclization reactions, leading to the formation of fused ring systems with desirable electronic and structural properties.
A primary application of this compound in this context is its use as a key intermediate in the synthesis of thieno[3,2-c]pyridine (B143518) derivatives. These fused heterocyclic compounds are of significant interest in materials science and medicinal chemistry due to their rigid, planar structure and rich electron density, which can be fine-tuned through further functionalization. The synthesis of the thieno[3,2-c]pyridine scaffold from this compound can be achieved through well-established synthetic methodologies such as the Bischler-Napieralski or Pictet-Spengler type reactions. youtube.comnih.govyoutube.comyoutube.com
In a typical Bischler-Napieralski-type cyclization, the formamide is first activated, often with a dehydrating agent like phosphorus oxychloride or polyphosphoric acid. This is followed by an intramolecular electrophilic attack from the activated formyl group onto the electron-rich C3 position of the thiophene ring, leading to the formation of a dihydrothieno[3,2-c]pyridine intermediate. Subsequent aromatization yields the fully conjugated thieno[3,2-c]pyridine system. This synthetic route provides a direct and efficient method to construct this valuable heterocyclic core.
The resulting thieno[3,2-c]pyridine framework can be further elaborated to create a diverse range of advanced materials. For instance, by introducing appropriate substituents, these molecules can serve as building blocks for conjugated polymers. researchgate.netclockss.org The incorporation of the rigid and electron-rich thieno[3,2-c]pyridine unit into a polymer backbone can significantly influence the material's optical and electronic properties, such as its absorption and emission spectra, and charge carrier mobility. These characteristics are crucial for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). clockss.orgmdpi.com
Furthermore, thieno[3,2-c]pyridine derivatives are excellent candidates for the development of novel ligand systems. The nitrogen atom in the pyridine (B92270) ring and the sulfur atom in the thiophene ring can act as coordination sites for metal ions, making them suitable for applications in catalysis and coordination chemistry. The ability to functionalize the heterocyclic core allows for the precise tuning of the ligand's steric and electronic properties to achieve high selectivity and activity in catalytic processes. Additionally, these scaffolds are explored in medicinal chemistry for the development of new therapeutic agents. nih.gov
The strategic application of this compound as a precursor is summarized in the table below, highlighting the potential for creating diverse and functional organic materials and ligands.
Advanced Analytical Research Methodologies for N 2 2 Thienyl Ethyl Formamide
High-Resolution Spectroscopic Characterization Techniques
High-resolution spectroscopy offers profound insights into the molecular architecture of N-[2-(2-Thienyl)ethyl]formamide by probing the magnetic and vibrational properties of its constituent atoms and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. For this compound, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments provides a complete structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. The spectrum would be expected to show signals corresponding to the formyl proton, the ethyl chain protons, and the protons of the thiophene (B33073) ring.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum indicates the number of unique carbon atoms in the molecule. The expected spectrum for this compound would display signals for the carbonyl carbon of the formamide (B127407) group, the two carbons of the ethyl linker, and the four distinct carbons of the 2-substituted thiophene ring.
Multi-dimensional NMR (COSY, HSQC, HMBC):
Correlation Spectroscopy (COSY): This 2D experiment establishes proton-proton coupling relationships, allowing for the mapping of adjacent protons. For instance, it would show correlations between the protons of the ethyl group (-CH₂-CH₂-).
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, enabling unambiguous assignment of protonated carbons.
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for identifying quaternary carbons and piecing together the molecular fragments. For example, HMBC would show a correlation between the formyl proton and the adjacent methylene (B1212753) carbon of the ethyl group.
Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Data for this compound in CDCl₃
| Position | Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| 1 | N-CHO | ~8.2 (s) | ~161.0 |
| 2 | -NH-CH₂- | ~3.6 (q, J = 6.5 Hz) | ~40.0 |
| 3 | -CH₂-Th | ~3.1 (t, J = 6.5 Hz) | ~30.0 |
| 4 | Thiophene C2 | - | ~142.0 |
| 5 | Thiophene C3 | ~6.8 (d, J = 3.5 Hz) | ~125.0 |
| 6 | Thiophene C4 | ~6.9 (t, J = 4.0 Hz) | ~127.0 |
| 7 | Thiophene C5 | ~7.1 (d, J = 5.0 Hz) | ~123.0 |
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact molecular weight of this compound, which allows for the calculation of its elemental formula with high accuracy. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are typically used. Fragmentation studies, often performed using tandem mass spectrometry (MS/MS), provide valuable structural information by breaking the molecule into smaller, characteristic ions. The fragmentation pattern can help to confirm the connectivity of the thiophene ring, the ethyl linker, and the formamide group.
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₉NOS |
| Exact Mass | 155.0456 |
| [M+H]⁺ Ion | 156.0534 |
| Key Fragment Ions (m/z) | 127 ([M-CO]⁺), 97 (Thiophene-CH₂⁺) |
Vibrational spectroscopy techniques, including FT-IR and Raman, are used to identify the functional groups present in this compound by detecting the vibrational modes of its chemical bonds.
FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by the molecule. Key characteristic absorptions would include the N-H stretch of the secondary amide, the C=O stretch of the amide carbonyl group, C-H stretches of the aromatic thiophene ring and the aliphatic ethyl chain, and vibrations associated with the thiophene ring.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The C-S stretching vibrations of the thiophene ring are often more prominent in the Raman spectrum.
Table 3: Expected Vibrational Spectroscopy Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amide) | Stretch | 3300 - 3100 |
| C-H (Thiophene) | Stretch | 3100 - 3000 |
| C-H (Aliphatic) | Stretch | 3000 - 2850 |
| C=O (Amide I) | Stretch | 1680 - 1630 |
| N-H (Amide II) | Bend | 1570 - 1515 |
| C=C (Thiophene) | Stretch | ~1500 - 1400 |
| C-S (Thiophene) | Stretch | ~750 - 600 |
Chromatographic Separation Techniques for Purity Analysis and Reaction Monitoring
Chromatographic methods are essential for determining the purity of this compound and for monitoring the progress of its synthesis. Both gas and liquid chromatography are powerful tools for separating the target compound from starting materials, byproducts, and other impurities.
Gas Chromatography (GC): Coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), GC is suitable for the analysis of volatile and thermally stable compounds. The retention time of the compound is a key identifier, while the peak area provides quantitative information about its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of a wide range of compounds. A reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) would likely be used for the analysis of this compound. A UV detector would be effective due to the UV-absorbing thiophene ring.
Table 4: Illustrative Chromatographic Conditions for Purity Analysis
| Technique | Column | Mobile Phase/Carrier Gas | Detection |
|---|---|---|---|
| HPLC | C18 (Reversed-Phase) | Water/Acetonitrile Gradient | UV (e.g., at 235 nm) |
| GC | Capillary (e.g., DB-5) | Helium | FID or MS |
X-ray Crystallography for Definitive Solid-State Structural Confirmation (if applicable)
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique requires a single crystal of high quality. If a suitable crystal of this compound can be grown, X-ray diffraction analysis would provide definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amide group. As of the current literature survey, no public crystal structure data for this compound is available.
Future Research Directions and Emerging Trends in N 2 2 Thienyl Ethyl Formamide Chemistry
Development of Highly Sustainable and Atom-Economical Synthetic Protocols
The pursuit of green chemistry has shifted focus towards developing more environmentally benign and efficient methods for synthesizing N-[2-(2-Thienyl)ethyl]formamide. Traditional methods often rely on stoichiometric reagents and harsh reaction conditions. Future research is centered on catalytic and flow-chemistry-based approaches that improve sustainability and atom economy.
Key areas of development include:
Enzymatic Synthesis: Biocatalysis presents a highly sustainable alternative. The use of enzymes, such as lipases or formylases, could enable the highly selective N-formylation of 2-(2-thienyl)ethylamine under aqueous conditions and at ambient temperatures. This approach offers significant advantages in terms of reduced energy consumption and waste generation.
Flow Chemistry: Continuous flow reactors are being investigated to replace traditional batch processes. Flow synthesis offers superior control over reaction parameters (temperature, pressure, and reaction time), leading to higher yields, improved safety, and easier scalability. This methodology is particularly suited for optimizing the formylation reaction, potentially reducing reaction times from hours to minutes.
| Synthetic Strategy | Key Advantages | Research Focus |
| Catalytic N-Formylation | Reduced waste, use of benign reagents, catalyst reusability, milder conditions. | Development of novel metal, organo-, and solid acid catalysts. |
| Enzymatic Synthesis | High selectivity, aqueous reaction media, ambient temperature/pressure, biodegradable catalysts. | Screening for robust enzymes (e.g., lipases), reaction optimization. |
| Continuous Flow Chemistry | Enhanced safety, precise process control, rapid optimization, improved scalability. | Reactor design, integration of purification modules, process intensification. |
Exploration of Unprecedented Reactivity and Novel Chemical Transformations
Beyond its established use as a cyclization precursor, the inherent reactivity of this compound is being re-examined to uncover new chemical transformations. The molecule contains several reactive sites—the formyl group, the secondary amide linkage, the ethyl bridge, and the thiophene (B33073) ring—that could be exploited in novel ways.
Emerging research trends focus on:
C-H Activation: Direct functionalization of the C-H bonds on the thiophene ring or the ethyl scaffold is a major area of interest. Transition-metal-catalyzed C-H activation could allow for the direct introduction of new functional groups, bypassing the need for pre-functionalized substrates and thus shortening synthetic sequences. For instance, directing group-assisted C-H arylation or alkylation at the C3 or C5 position of the thiophene ring would open up new avenues for creating complex derivatives.
Decarbonylative and Deformylative Reactions: Investigating reactions that proceed with the loss of the formyl group (deformylation) or the entire carbonyl group (decarbonylative coupling) can lead to new bond formations that are otherwise difficult to achieve.
Photoredox and Electrochemical Methods: The application of modern synthetic techniques like photoredox catalysis and electrosynthesis could unlock unique reactivity pathways. These methods can generate radical intermediates from this compound under exceptionally mild conditions, enabling novel cyclization, coupling, or functionalization reactions that are not accessible through traditional thermal methods.
Expanded Utility as a Modular Precursor in the Synthesis of Complex Natural Products and Bioactive Molecule Scaffolds
The primary utility of this compound lies in its role as a key building block for thieno[2,3-c]pyridine (B153571) and thieno[3,2-c]pyridine (B143518) skeletons. These fused heterocyclic systems are core structures in many pharmacologically active compounds. Future work aims to expand this utility, using the formamide (B127407) as a versatile and modular precursor for a wider range of complex molecular architectures.
Current research is pushing the boundaries in several directions:
Diversity-Oriented Synthesis: By modifying the reaction conditions of the Bischler-Napieralski or Vilsmeier-Haack type reactions, or by intercepting reaction intermediates, a diverse library of thienopyridine derivatives can be generated from this single precursor. This strategy is valuable in drug discovery for rapidly creating a multitude of analogs for structure-activity relationship (SAR) studies.
Synthesis of Fused Polycyclic Systems: Researchers are exploring multi-step, one-pot cascade reactions starting from this compound to construct more elaborate, polycyclic ring systems. This involves designing sequences where the initial cyclization is followed by subsequent annulation or rearrangement reactions to build molecular complexity efficiently.
Application in Natural Product Synthesis: The thienopyridine core is analogous to the isoquinoline (B145761) and indole (B1671886) moieties found in many alkaloids and other natural products. Future research will likely see this compound used as a key fragment in the total synthesis of complex natural products or their designed bioisosteric analogs, where the thiophene ring replaces a benzene (B151609) or pyrrole (B145914) ring to modulate biological activity.
Integration of Advanced Computational Modeling with Experimental Research for Predictive Chemistry
The synergy between computational chemistry and experimental synthesis is becoming indispensable for modern chemical research. For this compound, computational modeling offers powerful tools to predict reactivity, elucidate reaction mechanisms, and design more efficient synthetic pathways.
Key areas where this integration is proving fruitful include:
Mechanism Elucidation: Density Functional Theory (DFT) calculations are being used to map the complete energy profiles of reactions like the Bischler-Napieralski cyclization. This allows for the precise characterization of transition states and intermediates, providing a deeper understanding of the reaction mechanism. Such insights can help in optimizing reaction conditions to favor desired products and suppress side reactions.
Predicting Reactivity and Regioselectivity: Computational models can predict the most likely sites for electrophilic or nucleophilic attack on the this compound molecule. For instance, calculations can determine the relative acidities of the C-H protons on the thiophene ring, guiding experimental designs for C-H activation reactions by predicting which position will be most reactive.
Catalyst Design: In the development of new catalytic protocols for its synthesis or transformation, computational screening can rapidly evaluate the potential efficacy of various catalysts. By modeling the interaction between the substrate and the catalyst, researchers can rationally design catalysts with enhanced activity and selectivity, accelerating the discovery process and reducing experimental effort.
| Computational Tool | Application in this compound Chemistry | Expected Outcome |
| Density Functional Theory (DFT) | Mapping reaction energy profiles, characterizing transition states. | Detailed mechanistic understanding of cyclization and functionalization reactions. |
| Molecular Dynamics (MD) | Simulating conformational behavior and solvent effects. | Insight into substrate conformation and its influence on reactivity. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating structural features with reactivity or biological activity. | Predictive models for designing derivatives with desired properties. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[2-(2-Thienyl)ethyl]formamide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-(2-thienyl)ethylamine with formylating agents (e.g., formic acid under Dean-Stark conditions) is a common approach. Optimize pH (neutral to mildly acidic) and temperature (60–80°C) to minimize side reactions like over-formylation. Monitor reaction progress using thin-layer chromatography (TLC) with silica gel plates and UV detection .
- Yield Considerations : Lower temperatures reduce decomposition but may prolong reaction time. Use inert atmospheres (N₂/Ar) to prevent oxidation of the thienyl group .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Chromatography : Reverse-phase HPLC with C18 columns and UV detection (λ = 254 nm) is effective. Relative retention times (RRT) can be calibrated against known standards; for formamide derivatives, RRT typically ranges 0.5–2.0 under gradient elution (acetonitrile/water + 0.1% TFA) .
- Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., δ ~8.1 ppm for formyl proton, δ ~2.8–3.5 ppm for ethyl-thienyl protons). FT-IR shows characteristic amide C=O stretch at ~1670 cm⁻¹ .
Q. How does solvent choice impact the stability of this compound in solution?
- Stability Protocol : Use aprotic solvents (DMF, DMSO) for short-term storage (<24 hrs) at 4°C. Avoid aqueous solutions unless buffered at pH 6–7, as hydrolysis of the formamide group occurs at extremes. Conduct accelerated stability studies (40°C/75% RH for 14 days) with periodic HPLC analysis to track degradation products .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?
- Mechanistic Studies : The thienyl group acts as a π-electron donor, facilitating palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Use DFT calculations (B3LYP/6-31G*) to model transition states and identify regioselectivity. Experimentally, track reaction intermediates via in-situ IR or mass spectrometry .
- Contradictions : Conflicting reports on catalytic efficiency may arise from ligand steric effects. Compare Pd(OAc)₂ with XPhos/Pd-G3 systems to resolve discrepancies .
Q. How can computational modeling optimize the compound’s pharmacokinetic properties?
- In Silico Methods : Predict LogP (octanol-water) using ChemAxon or Schrödinger QikProp. For bioavailability, simulate intestinal permeability via Caco-2 cell models. Molecular dynamics (MD) simulations (AMBER/CHARMM) can assess binding to cytochrome P450 enzymes to anticipate metabolic pathways .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
- Process Optimization : Implement quality-by-design (QbD) principles. Use design of experiments (DoE) to evaluate factors like stirring rate, reagent stoichiometry, and cooling rate. Statistical tools (ANOVA, Pareto charts) identify critical parameters. For purity, employ recrystallization (ethanol/water mixtures) or flash chromatography .
Q. How do structural modifications of this compound affect its bioactivity in in vitro models?
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing thienyl with furyl or altering the ethyl spacer). Test cytotoxicity in HEK-293 or HepG2 cells via MTT assays. For receptor targeting, use radioligand binding assays (e.g., ³H-labeled compounds) to quantify affinity .
- Data Interpretation : Address contradictions in IC₅₀ values by normalizing to cell viability controls and using Hill plots for cooperative binding analysis .
Methodological Tables
Table 1 : HPLC Parameters for Purity Analysis
| Column | Mobile Phase | Flow Rate | Retention Time (min) | Detection λ (nm) |
|---|---|---|---|---|
| C18 (5 μm) | 60:40 ACN/H₂O + 0.1% TFA | 1.0 mL/min | 8.2 ± 0.3 | 254 |
| HILIC (3 μm) | 70:30 ACN/AmF (pH 5.0) | 0.8 mL/min | 6.5 ± 0.2 | 210 |
| Source: Adapted from Pharmacopeial Forum data |
Table 2 : NMR Spectral Data (DMSO-d₆)
| Proton Position | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Formyl (CHO) | 8.12 | Singlet | 1H |
| Ethyl (-CH₂-) | 2.85–3.10 | Triplet | 2H |
| Thienyl (C4-H) | 7.21 | Doublet | 1H |
| Source: Experimental data from synthesis studies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
